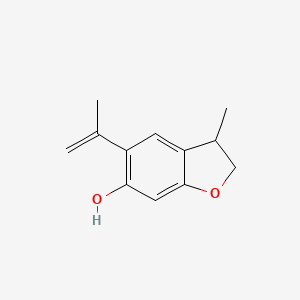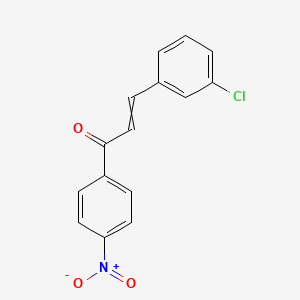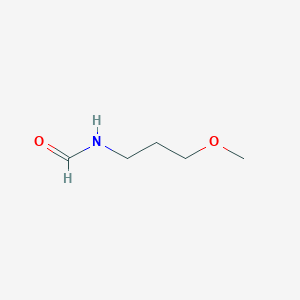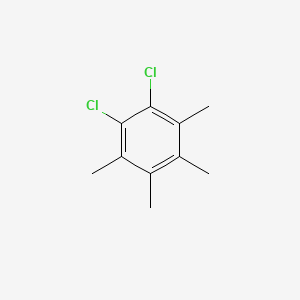
2,3-Dibromo-1,2,3,4-tetrahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C10H10Br2. It is a derivative of naphthalene, where two bromine atoms are substituted at the 2 and 3 positions of the tetrahydronaphthalene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-1,2,3,4-tetrahydronaphthalene typically involves the bromination of 1,2,3,4-tetrahydronaphthalene. The reaction is carried out using molecular bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction is often facilitated by photochemical conditions, such as irradiation with a 150W projector lamp, to achieve high yields .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves controlled bromination reactions under optimized conditions to ensure high purity and yield. The reaction mixture is typically subjected to crystallization from solvents like dichloromethane-hexane to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dibromo-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 1,2,3,4-tetrahydronaphthalene by removing the bromine atoms.
Oxidation Reactions: It can undergo oxidation to form corresponding naphthoquinone derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Reduction: Reducing agents like zinc in acetic acid or catalytic hydrogenation can be employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Major Products:
Substitution Products: Various substituted naphthalene derivatives.
Reduction Products: 1,2,3,4-tetrahydronaphthalene.
Oxidation Products: Naphthoquinone derivatives.
Applications De Recherche Scientifique
2,3-Dibromo-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for bioactive molecules.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,3-Dibromo-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function. The compound can also participate in redox reactions, influencing cellular pathways and processes .
Comparaison Avec Des Composés Similaires
- 1,2-Dibromo-1,2,3,4-tetrahydronaphthalene
- 2,3-Dibromo-1,4-naphthoquinone
- 1,3-Dibromonaphthalene
Comparison: 2,3-Dibromo-1,2,3,4-tetrahydronaphthalene is unique due to its specific substitution pattern and the presence of two bromine atoms on the tetrahydronaphthalene ring. This configuration imparts distinct chemical reactivity and properties compared to other dibromo derivatives. For instance, 1,2-Dibromo-1,2,3,4-tetrahydronaphthalene has bromine atoms at different positions, leading to different reactivity and applications .
Propriétés
Numéro CAS |
2018-87-3 |
|---|---|
Formule moléculaire |
C10H10Br2 |
Poids moléculaire |
289.99 g/mol |
Nom IUPAC |
2,3-dibromo-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C10H10Br2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-4,9-10H,5-6H2 |
Clé InChI |
HOUFAHCSZPNYFG-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CC2=CC=CC=C21)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966443.png)
![3-{(5E)-5-[3-methoxy-4-(pentyloxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}naphthalen-2-yl acetate](/img/structure/B11966456.png)

![6-Amino-4-(1,3-benzodioxol-5-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11966462.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11966464.png)
![2-methyl-3-{[(E)-3-pyridinylmethylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11966465.png)


![2-(4-{4-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-1-piperazinyl}butyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11966477.png)


![3-methyl-2-(3-methylbutyl)-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11966497.png)

